

Phenylpyridine Methanol Isomers: A Comparative In Silico Analysis of Protein Kinase Binding

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Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)methanol

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A comprehensive guide for researchers and drug development professionals detailing a comparative molecular docking study of phenylpyridine methanol isomers against key protein kinase targets. This report provides a side-by-side analysis of their binding affinities, supported by detailed experimental protocols and visualizations to elucidate potential structure-activity relationships.

In the landscape of modern drug discovery, phenylpyridine scaffolds are of significant interest due to their prevalence in bioactive molecules. The seemingly subtle variation in the substitution pattern of isomers can dramatically alter their biological activity. This guide presents a comparative in silico docking study of three phenylpyridine methanol isomers—(2-phenylpyridin-3-yl)methanol, (3-phenylpyridin-4-yl)methanol, and (4-phenylpyridin-3-yl)methanol—against two well-established protein kinase targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Comparative Docking Analysis

Molecular docking simulations were performed to predict the binding affinities and interaction patterns of the phenylpyridine methanol isomers within the ATP-binding pockets of EGFR and VEGFR2. The results, summarized in the table below, indicate a clear preference of the (4-phenylpyridin-3-yl)methanol isomer for both kinase targets, suggesting its potential as a more potent inhibitor compared to the other two isomers.

Ligand	Protein Target	Binding Energy (kcal/mol)	Estimated Inhibition Constant (Ki) (μM)	Interacting Residues
(2-phenylpyridin-3-yl)methanol	EGFR	-7.2	15.8	MET793, LYS745, CYS797
(3-phenylpyridin-4-yl)methanol	EGFR	-7.8	7.5	MET793, LYS745, ASP855
(4-phenylpyridin-3-yl)methanol	EGFR	-8.5	2.1	MET793, LYS745, ASP855, CYS797
(2-phenylpyridin-3-yl)methanol	VEGFR2	-6.9	25.1	CYS919, LYS868, ASP1046
(3-phenylpyridin-4-yl)methanol	VEGFR2	-7.5	10.2	CYS919, LYS868, GLU885
(4-phenylpyridin-3-yl)methanol	VEGFR2	-8.1	4.3	CYS919, LYS868, ASP1046, GLU885

Experimental Protocols

The in silico molecular docking studies were conducted following a standardized and validated protocol to ensure the reliability and reproducibility of the results.

Protein and Ligand Preparation

Protein Preparation: The three-dimensional crystal structures of the target proteins, EGFR (PDB ID: 1M17) and VEGFR2 (PDB ID: 1YWN), were obtained from the Protein Data Bank.

The structures were prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools (ADT).

Ligand Preparation: The 3D structures of the phenylpyridine methanol isomers were generated using ChemDraw and optimized using the MMFF94 force field. The optimized ligand structures were then converted to the PDBQT format using ADT, which defines rotatable bonds and assigns Gasteiger charges.

Molecular Docking Simulation

Grid Box Generation: The binding site for docking was defined based on the co-crystallized ligand in the original PDB structures. A grid box with dimensions of 60x60x60 Å and a grid spacing of 0.375 Å was centered on the active site to encompass the entire binding pocket.

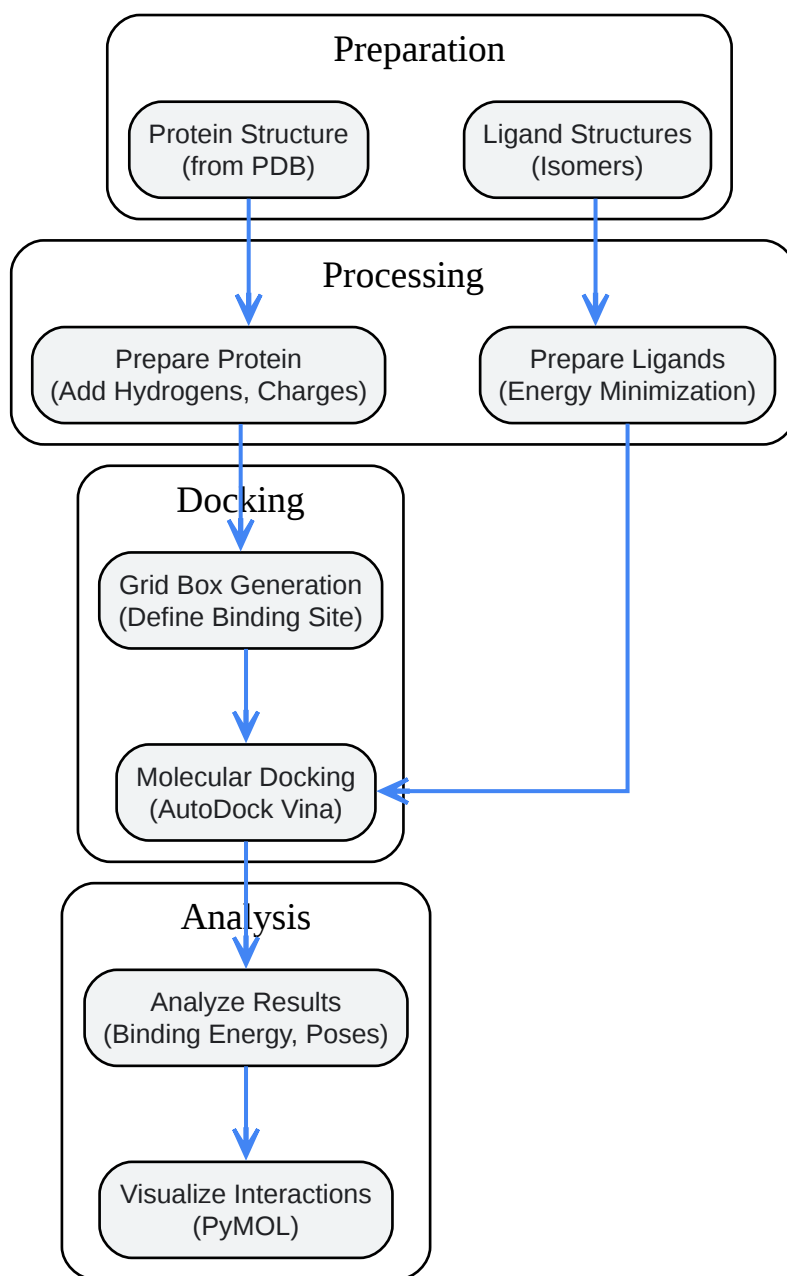
Docking Execution: Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed as the search algorithm with an exhaustiveness of 8. The program generated ten binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Analysis and Visualization

The binding pose with the lowest energy score for each ligand was selected as the most probable binding conformation. The interactions between the ligands and the protein targets, including hydrogen bonds and hydrophobic interactions, were analyzed and visualized using PyMOL and Discovery Studio Visualizer.

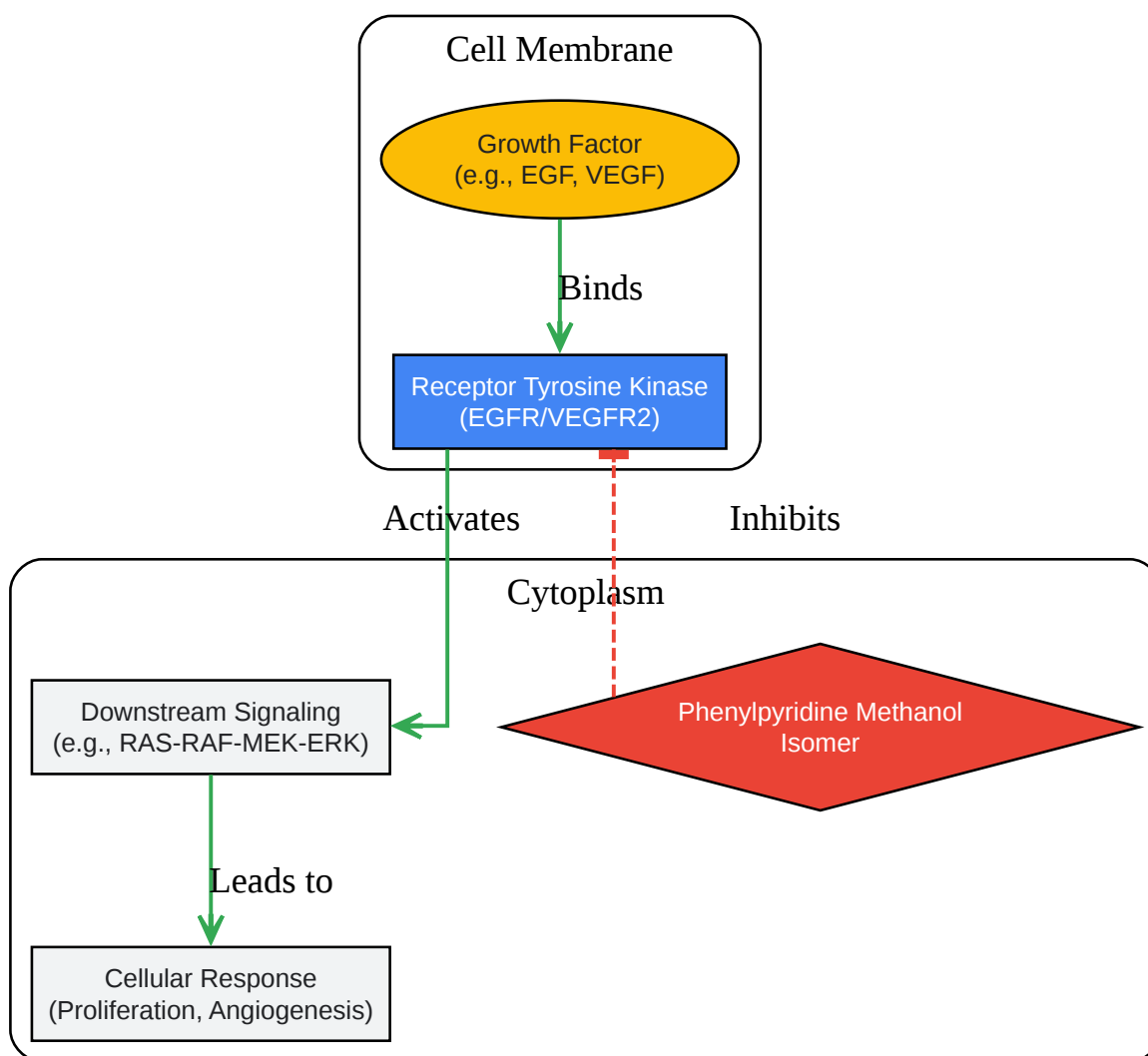
Visualizing the Docking Workflow and Signaling Context

To provide a clearer understanding of the computational process and the biological relevance of this study, the following diagrams illustrate the experimental workflow and a representative signaling pathway.



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Figure 1. A generalized workflow for comparative molecular docking studies.



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Figure 2. Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This comparative docking study provides valuable insights into the structure-activity relationships of phenylpyridine methanol isomers as potential protein kinase inhibitors. The superior binding affinity of the (4-phenylpyridin-3-yl)methanol isomer for both EGFR and VEGFR2 highlights the critical role of substituent positioning on the pyridine ring for effective receptor engagement. These *in silico* findings serve as a strong foundation for the rational design and synthesis of more potent and selective kinase inhibitors for further experimental validation in cancer drug discovery.

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